4-Isopropoxy-3-methoxybenzyl chloride

Description

Contextualization within the Field of Benzylic Halide Chemistry and Related Aromatic Systems

Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is directly bonded to a benzene (B151609) ring. guidechem.com This structural motif renders them more reactive than simple alkyl halides in nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions. The stability of the resulting benzylic carbocation in an SN1 mechanism is significantly enhanced through resonance delocalization of the positive charge across the aromatic ring.

The reactivity of benzylic halides can be further modulated by the presence of substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) (-OCH3) and isopropoxy (-OCH(CH3)2) groups present in 4-isopropoxy-3-methoxybenzyl chloride, play a crucial role. These groups, particularly when located at the ortho and para positions relative to the benzylic carbon, can further stabilize the carbocation intermediate through their electron-donating resonance effects, thereby accelerating the rate of SN1 reactions. Conversely, electron-withdrawing groups would destabilize the carbocation and decrease the reaction rate.

Significance as a Versatile Synthetic Building Block for Complex Organic Structures

Substituted benzyl (B1604629) halides are valuable reagents in organic synthesis, serving as precursors for the introduction of the benzyl group into a wide array of molecules. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where the benzyl moiety or its derivatives are key structural components.

While specific research detailing the extensive applications of this compound is not widely documented in publicly available literature, its structure suggests its utility in several key synthetic operations:

Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group is a well-established protecting group for alcohols and amines in multi-step organic synthesis. By extension, this compound can be used to introduce a modified PMB-type protecting group. This group can be cleaved under specific conditions, often oxidatively, allowing for the deprotection of the functional group at a desired stage of a synthetic sequence.

Synthesis of Ethers and Esters: The compound can react with alcohols and carboxylates to form the corresponding benzyl ethers and esters, respectively. These reactions are fundamental in the construction of more complex molecular architectures.

Carbon-Carbon Bond Formation: Benzylic halides can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds, enabling the elaboration of the molecular framework.

The presence of the isopropoxy and methoxy substituents can also influence the solubility and electronic properties of the final products, which can be advantageous in the design of new molecules with specific desired characteristics.

Structural Features and their Influence on Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of this compound are dictated by the interplay of its key structural components: the benzylic chloride, the aromatic ring, and the alkoxy substituents.

Benzylic Chloride: The C-Cl bond is the primary site of reactivity, susceptible to cleavage in nucleophilic substitution reactions. The benzylic position enhances this reactivity compared to a standard alkyl chloride.

Aromatic Ring: The benzene ring provides a scaffold for the functional groups and plays a critical role in stabilizing reaction intermediates through resonance.

Alkoxy Substituents: The electron-donating nature of the methoxy and isopropoxy groups significantly influences the electronic properties of the aromatic ring.

The methoxy group at the 3-position and the isopropoxy group at the 4-position both activate the ring towards electrophilic aromatic substitution and, more importantly in this context, stabilize a positive charge at the benzylic position.

The 4-isopropoxy group , being in the para position, has a strong resonance effect that directly stabilizes a developing positive charge on the benzylic carbon.

This electronic enrichment of the aromatic ring facilitates the formation of a benzylic carbocation, suggesting a propensity for SN1-type reactions with weaker nucleophiles. With strong nucleophiles, an SN2 mechanism would still be operative, though potentially sterically hindered to some extent by the ortho-methoxy group. The specific reaction conditions, including the nature of the nucleophile and the solvent, will ultimately determine the dominant reaction pathway.

Data Table

| Property | Value |

| IUPAC Name | 1-(chloromethyl)-4-isopropoxy-3-methoxybenzene |

| Molecular Formula | C11H15ClO2 |

| Molecular Weight | 214.69 g/mol |

| CAS Number | 1036588-32-5 |

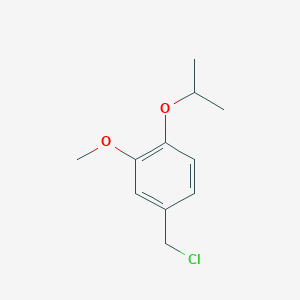

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-methoxy-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMQREQRKYROEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isopropoxy 3 Methoxybenzyl Chloride

Established Reaction Pathways for its Preparation

The synthesis of 4-isopropoxy-3-methoxybenzyl chloride is predominantly achieved through two principal routes: the direct chlorination of its corresponding benzylic alcohol and, alternatively, through halogen exchange from other benzylic halides.

Chlorination of the Corresponding Benzylic Alcohol Precursors

The most direct and widely utilized method for the synthesis of this compound is the chlorination of its parent alcohol, (4-isopropoxy-3-methoxyphenyl)methanol. This transformation can be accomplished using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction involves the dropwise addition of thionyl chloride to the benzylic alcohol, often in an inert solvent such as chloroform (B151607), followed by a period of heating under reflux. The mechanism proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction to yield the benzyl (B1604629) chloride with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Another highly effective and chemoselective method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This system offers the advantage of proceeding under neutral conditions, which is particularly beneficial for substrates that may be sensitive to the acidic environment generated when using reagents like thionyl chloride. organic-chemistry.org The reaction is typically rapid, often completing within 10 to 40 minutes at room temperature, and produces near-quantitative yields of the corresponding benzyl chloride. organic-chemistry.org The high selectivity of this method prevents unwanted side reactions, especially when other sensitive functional groups are present in the molecule. organic-chemistry.org

Other reagents, such as a combination of N-chlorosuccinimide (NCS) and a photocatalyst, have also been employed for the chlorination of benzylic C-H bonds, representing a modern approach to this class of transformation. organic-chemistry.org

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux in Chloroform | High yield, readily available | Generates acidic byproducts (HCl, SO₂) |

| 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO | Room Temperature | Neutral conditions, high chemoselectivity, rapid reaction | Stoichiometric use of TCT |

| N-Chlorosuccinimide (NCS)/Photocatalyst | Visible light irradiation | Mild conditions | Requires specialized equipment |

Halogen Exchange Reactions with Alternative Benzylic Halides

An alternative strategy for the preparation of this compound is through a halogen exchange reaction, typically starting from the corresponding benzyl bromide or iodide. While less direct, this method can be advantageous if the other benzylic halides are more readily accessible. The Finkelstein reaction, which involves treating an organic halide with an alkali metal halide, is the classic approach for such transformations.

In this context, 4-isopropoxy-3-methoxybenzyl bromide would be treated with a source of chloride ions, such as lithium chloride (LiCl), in a suitable polar aprotic solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). The reaction equilibrium is driven towards the formation of the more stable benzyl chloride. The rate of halogen exchange reactions generally follows the trend of I > Br > Cl for the leaving group, meaning the conversion from a bromide or iodide to a chloride is thermodynamically favorable. wikipedia.orgprinceton.edu The use of iPrMgCl·LiCl has been shown to be effective for halogen-magnesium exchange reactions, which can then be followed by quenching with a chlorine source, although direct halogen-halogen exchange is more straightforward for this specific transformation. clockss.org

Design and Synthesis of Key Precursors

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors, most notably (4-isopropoxy-3-methoxyphenyl)methanol.

Derivatization Strategies for Substituted Phenolic and Anisolic Scaffolds

The most common and economically viable starting material for the synthesis of the target compound's precursors is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). core.ac.uk Vanillin provides the core aromatic scaffold with the desired 3-methoxy and 4-hydroxy substitution pattern. sciencemadness.org The synthetic strategy then involves the selective alkylation of the phenolic hydroxyl group.

Another related precursor is 3-methoxy-4-hydroxybenzoic acid, which can be esterified prior to the introduction of the isopropoxy group. uni.lu The subsequent reduction of the ester or aldehyde functionality yields the required benzylic alcohol.

Regioselective Introduction of Isopropoxy and Methoxy (B1213986) Moieties on the Aromatic Ring

The regioselective introduction of the isopropoxy group onto the vanillin scaffold is a crucial step. This is typically achieved via a Williamson ether synthesis. masterorganicchemistry.com In this reaction, the phenolic proton of vanillin is first deprotonated by a suitable base, such as potassium carbonate or sodium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired 4-isopropoxy-3-methoxybenzaldehyde (B1269978). sigmaaldrich.comsigmaaldrich.com The reaction is highly regioselective for the 4-position due to the significantly higher acidity of the phenolic hydroxyl group compared to any alcoholic hydroxyls that might be present.

Once 4-isopropoxy-3-methoxybenzaldehyde is obtained, the next step is the reduction of the aldehyde group to a primary alcohol. This can be readily accomplished using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. The reduction of similar benzaldehydes is a well-established and high-yielding transformation. researchgate.net

Isopropoxylation: Vanillin is reacted with an isopropyl halide in the presence of a base to yield 4-isopropoxy-3-methoxybenzaldehyde.

Reduction: The resulting aldehyde is reduced to (4-isopropoxy-3-methoxyphenyl)methanol.

Chlorination: The benzylic alcohol is then chlorinated to afford the final product, this compound.

Optimization of Synthetic Parameters and Conditions

To maximize the yield and purity of this compound, careful optimization of the reaction parameters at each synthetic step is essential.

For the Williamson ether synthesis step, key parameters include the choice of base, solvent, temperature, and the nature of the isopropyl halide. While potassium carbonate is a mild and effective base, stronger bases like sodium hydride can also be used to ensure complete deprotonation of the phenol. The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetone generally providing good results. Reaction temperature is also a critical factor; elevated temperatures can increase the rate of reaction but may also lead to side products.

In the reduction of the aldehyde , the choice of reducing agent and solvent system is important. Sodium borohydride is often preferred for its milder nature and ease of handling compared to lithium aluminum hydride. The reaction is typically run at or below room temperature to maintain high selectivity.

For the final chlorination step , when using thionyl chloride, controlling the temperature during addition and the reflux period is crucial to prevent side reactions and degradation of the product. Optimization of the reaction time is also necessary to ensure complete conversion without the formation of impurities. When employing the TCT/DMSO method, the stoichiometry of the reagents and the reaction time are the primary parameters to optimize for achieving the highest possible yield and selectivity. researchgate.net

A summary of key optimization parameters is provided in the table below:

| Reaction Step | Parameter to Optimize | Typical Range/Conditions | Impact on Outcome |

| Isopropoxylation | Base, Solvent, Temperature | K₂CO₃ or NaOH in Acetone/DMF, 50-80°C | Reaction rate, yield, and purity |

| Aldehyde Reduction | Reducing Agent, Temperature | NaBH₄ in Methanol/Ethanol, 0-25°C | Selectivity and prevention of over-reduction |

| Chlorination (SOCl₂) | Temperature, Reaction Time | 0°C to reflux, 1-4 hours | Yield and prevention of side-product formation |

| Chlorination (TCT/DMSO) | Reagent Stoichiometry | 1.1-1.5 equivalents of TCT | Efficiency and completeness of the reaction |

Reagent Selection and Stoichiometric Considerations for Chlorination

The conversion of a benzylic alcohol like 4-Isopropoxy-3-methoxybenzyl alcohol to its chloride derivative is a cornerstone reaction in organic synthesis. The selection of the chlorinating agent is paramount and is dictated by factors such as substrate sensitivity, desired purity, and scalability. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), concentrated hydrochloric acid (HCl), and N-chlorosuccinimide (NCS). acs.orgorganic-chemistry.org

Thionyl chloride is a frequently used reagent for this purpose. The reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. Stoichiometrically, at least one equivalent of thionyl chloride is required per equivalent of the alcohol. Often, a slight excess (e.g., 1.1 to 1.5 equivalents) is used to ensure complete conversion. The reaction is often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl gas produced as a byproduct. chemicalbook.com For instance, the synthesis of 3-methoxybenzyl chloride from its corresponding alcohol utilizes thionyl chloride in the presence of triethylamine in dichloromethane (B109758). chemicalbook.com

Another effective reagent is 2,4,6-trichloro-1,3,5-triazine (TCT), which, when used with a catalytic amount of dimethyl sulfoxide (DMSO), provides a mild and highly selective method for chlorinating benzylic alcohols. organic-chemistry.orgthieme-connect.com This system operates under neutral conditions, which is particularly advantageous for substrates containing acid-sensitive functional groups, such as the ether linkages in this compound. organic-chemistry.orgthieme-connect.com According to one study, 0.55 equivalents of TCT are sufficient for the complete conversion of the benzyl alcohol. thieme-connect.com

Hydrochloric acid can also be employed, particularly for activated benzyl alcohols. The reaction of 3-methoxybenzyl alcohol with concentrated hydrochloric acid has been reported in a patent, indicating that this can be a viable, albeit potentially slower, method. google.com The molar ratio of HCl to the alcohol is typically high, often using concentrated aqueous or gaseous HCl in an organic solvent. google.comorganic-chemistry.org

The following table summarizes common chlorinating reagents and their typical stoichiometric requirements for the conversion of benzylic alcohols.

Table 1: Reagent Selection and Stoichiometry for Benzylic Chlorination

| Reagent | Typical Stoichiometry (Reagent:Alcohol) | Base/Co-reagent | Typical Byproducts | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 1.1 - 1.5 : 1 | Pyridine or Triethylamine | SO₂, HCl | chemicalbook.com |

| Oxalyl Chloride ((COCl)₂) | 1.2 - 2.0 : 1 | Catalytic DMF | CO, CO₂, HCl | chemicalbook.com |

| 2,4,6-Trichloro-1,3,5-Triazine (TCT) | 0.55 : 1 | Catalytic DMSO | Cyanuric acid | organic-chemistry.orgthieme-connect.com |

| Hydrochloric Acid (HCl) | Large excess | None or Lewis Acid | Water | google.comnih.gov |

Impact of Reaction Solvents, Temperature, and Reaction Time on Yield and Purity

The yield and purity of this compound are significantly influenced by the choice of solvent, reaction temperature, and duration. These parameters must be carefully optimized to maximize product formation while minimizing side reactions, such as the formation of dibenzyl ether or other impurities. nih.gov

Solvents: The choice of solvent is critical. For reactions involving reagents like thionyl chloride or oxalyl chloride, inert aprotic solvents are preferred. Dichloromethane (DCM) and chloroform are common choices as they are good at solvating the reactants and intermediates without participating in the reaction. chemicalbook.com For example, a patent describing the synthesis of 4-methoxybenzyl chloride specifies the use of dry chloroform. Toluene (B28343) is another suitable solvent, particularly in catalytic systems. google.com The solvent's polarity can influence the reaction mechanism; more polar solvents may favor an Sₙ1-type pathway, which could lead to racemization if a chiral center were present.

Temperature: The reaction temperature is a key variable to control. Chlorinations of benzylic alcohols are often conducted at low to ambient temperatures to control the reaction rate and prevent degradation. Reactions with thionyl chloride are typically initiated at 0 °C and then allowed to warm to room temperature. chemicalbook.com Some procedures may require heating or refluxing to drive the reaction to completion, as seen in a synthesis of p-methoxybenzyl chloride which was heated under reflux for 2 hours in chloroform. However, elevated temperatures can also promote the formation of byproducts. For instance, the reaction of benzyl alcohol with HCl can lead to the formation of dibenzyl ether, a process that is catalyzed by the acidic conditions and potentially accelerated by heat. nih.gov

The interactive table below illustrates how different reaction conditions can affect the outcome of benzylic chlorination for structurally related compounds.

Table 2: Influence of Reaction Conditions on the Synthesis of Substituted Benzyl Chlorides

| Starting Material | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | Thionyl Chloride / Chloroform | Reflux | 2 | Not specified | |

| 3-Methoxybenzyl alcohol | Thionyl Chloride / DCM | Room Temp | 1 | 100 | chemicalbook.com |

| 4-Methoxybenzyl alcohol | TCT, DMSO / Acetonitrile | Room Temp | 5 | 94 | thieme-connect.com |

| Anisole (to 4-methoxybenzyl chloride) | Paraformaldehyde, HCl / Benzene (B151609) | 20-45 | 6 | 65.7 | prepchem.com |

Investigation of Catalytic Approaches in the Synthesis of Benzylic Chlorides

Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher selectivity, and reduced waste. Several catalytic systems have been developed for the synthesis of benzylic chlorides.

Lewis Acid Catalysis: Lewis acids like indium(III) chloride (InCl₃) and iron(III) chloride (FeCl₃) have been shown to effectively catalyze the chlorination of benzylic alcohols. organic-chemistry.org For example, an InCl₃-catalyzed reaction of benzylic alcohols with chlorodimethylsilane (B94632) provides the corresponding chlorides under mild conditions. organic-chemistry.org Similarly, FeCl₃ can catalyze the chlorination of alcohols using α,α-dichlorodiphenylmethane as the chlorinating agent. organic-chemistry.org These catalysts function by activating the alcohol towards nucleophilic substitution.

Organocatalysis: The use of organic molecules as catalysts is a rapidly growing field. As mentioned, dimethyl sulfoxide (DMSO) acts as a catalyst in conjunction with 2,4,6-trichloro-1,3,5-triazine (TCT) for the chemoselective chlorination of benzylic alcohols. organic-chemistry.orgthieme-connect.com This system is notable for its high efficiency and mild, neutral reaction conditions. organic-chemistry.orgthieme-connect.com Other organocatalytic systems include the use of substoichiometric amounts of thiourea, which can mediate the halogenation of alcohols under mild conditions. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of benzylic chlorides, photocatalytic methods can activate benzylic C-H bonds for chlorination or facilitate the conversion of benzyl halides to other functional groups. organic-chemistry.orgacs.org For instance, the combination of N-chlorosuccinimide (NCS) as a chlorine source with an acridinium-based photocatalyst enables the chlorination of benzylic C-H bonds under visible light. organic-chemistry.org While this applies to the conversion of a methyl group to a chloromethyl group, related principles can be applied to activate other precursors. Cooperative catalysis, combining a photocatalyst with a nucleophilic catalyst like lutidine, has been used to generate benzylic radicals from benzyl chlorides for further reactions. acs.org

Table 3: Comparison of Catalytic Methods for Benzylic Chloride Synthesis

| Catalytic System | Catalyst Type | Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Indium(III) Chloride | Lewis Acid | Chlorodimethylsilane, Benzil | Mild conditions | organic-chemistry.org |

| Iron(III) Chloride | Lewis Acid | α,α-dichlorodiphenylmethane | High yields, mild conditions | organic-chemistry.org |

| DMSO / TCT | Organocatalyst | 2,4,6-trichloro-1,3,5-triazine | Rapid, highly selective, neutral conditions | organic-chemistry.orgthieme-connect.com |

| Acridinium Salt | Photocatalyst | N-chlorosuccinimide | Mild, scalable, visible light | organic-chemistry.org |

Exploration of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adhering to these principles.

Atom Economy and Waste Prevention: Traditional chlorination methods using reagents like thionyl chloride have poor atom economy and produce hazardous byproducts such as sulfur dioxide and HCl gas. thieme-connect.com Catalytic methods are inherently greener as they reduce the amount of waste generated. The TCT/DMSO system is a good example, as TCT has a higher atom efficiency in transferring its chlorine atoms compared to SOCl₂. thieme-connect.com

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. For example, replacing chlorinated solvents like chloroform and dichloromethane with greener alternatives such as toluene or, where possible, running reactions in water or under solvent-free conditions would be a significant improvement. The use of N-chlorosuccinimide (NCS) is often considered a safer alternative to gaseous chlorine for chlorination reactions. organic-chemistry.org

Energy Efficiency: Green synthetic routes should be energy-efficient. Reactions that can be performed at ambient temperature and pressure are preferable to those requiring significant heating or cooling. Photocatalytic methods that utilize visible light are an example of an energy-efficient approach. organic-chemistry.org

Catalysis: As detailed in the previous section, the use of catalysts is a cornerstone of green chemistry. Catalytic reactions are preferred over stoichiometric ones because they minimize waste by allowing a small amount of catalyst to effect a large number of transformations. The development of recyclable catalysts, such as solid-supported catalysts, further enhances the green credentials of a synthetic process. For instance, sodium ion-exchanged montmorillonite (B579905) has been used as a practical and efficient catalyst for the chlorination of benzylic alcohols. organic-chemistry.org

In the context of this compound synthesis, a greener approach would involve using a catalytic system like TCT/DMSO in a less hazardous solvent, operating at room temperature to conserve energy and minimize byproducts.

Applications of 4 Isopropoxy 3 Methoxybenzyl Chloride in Complex Molecule Synthesis

Role as a Key Intermediate in the Total Synthesis of Natural Products

There is no specific information available in the provided search results regarding the use of 4-Isopropoxy-3-methoxybenzyl chloride as a key intermediate in the total synthesis of natural products.

The search results did not yield any instances of this compound being utilized in the construction of alkaloid scaffolds or their derivatives.

Information on the application of this compound in the assembly of other complex molecular frameworks is not present in the available search results.

Utilization in the Synthesis of Advanced Organic Materials and Polymers

The search results contain no specific data or research findings on the utilization of this compound in the synthesis of advanced organic materials or polymers.

Development of Protecting Group Strategies in Multi-Step Syntheses, analogous to related benzyl (B1604629) chlorides

While related benzyl chlorides, such as 3-methoxybenzyl chloride, are used as protecting groups for alcohols and amines in organic synthesis, there is no specific information in the search results detailing the use of this compound in the development or application of protecting group strategies. guidechem.com

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms Involving 4-Isopropoxy-3-methoxybenzyl Chloride

The reaction mechanisms of benzyl (B1604629) chlorides are highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) and isopropoxy groups present in this compound, strongly favor a dissociative or SN1-like mechanism. This proceeds through a stabilized benzylic carbocation intermediate. stackexchange.com

In contrast, benzyl chlorides with electron-withdrawing substituents tend to react via a concerted SN2 mechanism. stackexchange.com For this compound, the powerful electron-donating character of the para-isopropoxy and meta-methoxy groups via resonance and induction, respectively, provides substantial stabilization to the positive charge that develops on the benzylic carbon upon chloride departure. This stabilization significantly lowers the activation energy for carbocation formation, making the SN1 pathway dominant, particularly in polar, ionizing solvents.

Transition State Analysis and Reaction Pathway Mapping

The solvolysis of benzyl chlorides serves as a model system for studying the transition between SN1 and SN2 pathways. For substrates like 4-methoxybenzyl chloride, which is structurally analogous to this compound, the reaction proceeds through a stepwise mechanism involving a distinct carbocation intermediate. nih.govnih.gov

The reaction pathway can be mapped on a More O'Ferrall–Jencks plot, which visualizes the transition state character. For this compound, the transition state for the initial C-Cl bond cleavage would be located close to the carbocation intermediate in character (late transition state). Subsequent solvent attack on this carbocation has its own, much lower energy transition state.

Studies on related systems have shown that as electron-withdrawing groups are added to the ring, the mechanism shifts towards a concerted SN2 process. This is accompanied by an "anti-Hammond" effect, where the transition state becomes more product-like with decreasing reactivity. nih.govnih.gov Conversely, for highly reactive substrates like this compound, a Hammond effect is expected for the second step (solvent addition), where the transition state for nucleophilic attack on the stable carbocation would be late, resembling the structure of the final product. nih.govnih.gov

Kinetic and Thermodynamic Studies of Relevant Transformations

Kinetic studies on a wide array of substituted benzyl chlorides have quantified the profound impact of substituents on reaction rates. The solvolysis rate constant (ksolv) for 4-methoxybenzyl chloride is orders of magnitude higher than that of unsubstituted benzyl chloride and dramatically higher than those with electron-withdrawing groups. nih.govnih.gov

For instance, the first-order rate constant for the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile in water is 2.2 s⁻¹, whereas the rate for 3,4-dinitrobenzyl chloride is a mere 1.1 x 10⁻⁸ s⁻¹. nih.govnih.gov Given that the isopropoxy group is also a strong electron-donating group, the solvolysis rate for this compound is expected to be very high, likely comparable to or even slightly greater than that of 4-methoxybenzyl chloride due to the combined electronic effects.

Product selectivity studies in mixed solvents (e.g., water/trifluoroethanol/methanol) also provide mechanistic insight. The ratio of products formed (e.g., kMeOH/kTFE) for SN1 reactions is sensitive to the stability of the carbocation intermediate. nih.gov For the stepwise solvolysis of 4-methoxybenzyl chloride, this ratio is around 26, but it decreases sharply when electron-withdrawing groups are added, reflecting changes in the transition state of solvent addition to the carbocation. nih.govnih.gov

| Substituent | ksolv (s⁻¹) in 20% MeCN/H₂O | Mechanism Type |

|---|---|---|

| 4-Methoxy | 2.2 | SN1 (Stepwise) |

| H (Unsubstituted) | 3.0 x 10⁻⁶ | Mixed / Borderline |

| 4-Nitro | 1.3 x 10⁻⁷ | SN2 (Concerted) |

| 3,4-Dinitro | 1.1 x 10⁻⁸ | SN2 (Concerted) |

| 4-Isopropoxy-3-methoxy | Predicted: ≥ 2.2 | Predicted: SN1 (Stepwise) |

Data for known compounds adapted from Richard, J. P., et al. nih.govnih.gov The values for this compound are predictive.

Thermodynamic parameters, such as the enthalpy of activation (ΔH) and entropy of activation (ΔS), further distinguish between the mechanisms. SN1 reactions typically have lower enthalpies of activation (due to carbocation stabilization) and less negative or slightly positive entropies of activation compared to SN2 reactions.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide a powerful tool for investigating the properties and reactivity of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) are commonly used to model molecular structures, electronic properties, and reaction pathways.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. researchgate.net

For this compound, the electronic structure would be characterized by:

HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically with large coefficients on the carbons bearing the alkoxy groups. The high energy of this orbital reflects the molecule's potential to act as an electron donor in certain reactions.

LUMO: The LUMO is anticipated to be the antibonding σ* orbital of the C-Cl bond. Its low energy and localization on the benzylic carbon and the chlorine atom make this site the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity.

A molecular electrostatic potential (MEP) map would visually confirm this, showing a region of high positive potential (electron deficiency) around the benzylic carbon and a negative potential (electron richness) around the chlorine atom and the oxygen atoms of the alkoxy groups.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can be used to predict the reactivity of this compound. By calculating the energy profile for the C-Cl bond dissociation, the activation energy for the formation of the benzylic carbocation can be determined. Theoretical studies on benzyl chloride itself have shown that the energy profile of the radical anion is dissociative, providing insight into reductive cleavage pathways. rsc.org These calculations would confirm the favorability of the SN1 pathway by showing a relatively low energy barrier for heterolytic bond cleavage.

Furthermore, these models can predict regioselectivity in reactions with ambident nucleophiles by calculating the relative activation energies for attack at different sites of the carbocation intermediate. While the primary site of attack would be the benzylic carbon, delocalization of the positive charge into the ring (particularly at the ortho and para positions) could influence the product distribution with certain nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure and stability of this compound. fiveable.me The primary focus would be on the rotational barriers around the single bonds connecting the isopropoxy and methoxy groups to the aromatic ring, as well as the rotation of the chloromethyl group.

Key aspects of the conformational analysis would include:

Alkoxy Group Orientation: Determining the most stable orientation (conformer) of the methoxy and the bulkier isopropoxy groups relative to the plane of the benzene (B151609) ring. Steric hindrance between the isopropoxy group and the adjacent methoxy or chloromethyl groups could influence the preferred geometry. libretexts.org

Chloromethyl Group Rotation: Analyzing the rotation around the Ar-CH₂Cl bond to identify the lowest energy conformation.

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule in a solvent. nih.gov These simulations would model the solvent-solute interactions, illustrating how polar solvent molecules arrange themselves to solvate and stabilize the transition state and the subsequent carbocation intermediate during a solvolysis reaction. This provides a dynamic picture that complements the static view from quantum chemical calculations.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) correlation experiments, a complete structural map can be assembled.

The substitution pattern on the benzene (B151609) ring—a methoxy (B1213986) group at C3, an isopropoxy group at C4, and a chloromethyl group at C1—creates a distinct electronic environment that influences the chemical shifts of each proton and carbon nucleus.

¹H NMR Analysis: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the two alkoxy groups.

Aromatic Protons: Three protons are attached to the aromatic ring at positions 2, 5, and 6. Due to the electron-donating effects of the alkoxy groups, these protons are expected to resonate in the upfield region of the aromatic spectrum, typically between δ 6.8 and 7.0 ppm. The proton at C2 will likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet.

Benzylic Protons (-CH₂Cl): The methylene protons adjacent to the electronegative chlorine atom and the aromatic ring are expected to produce a sharp singlet at approximately δ 4.5-4.6 ppm. This downfield shift is characteristic of benzylic halides.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a distinct singlet, anticipated around δ 3.8-3.9 ppm.

Isopropoxy Protons (-OCH(CH₃)₂): This group will give rise to two signals: a septet for the single methine proton around δ 4.5-4.7 ppm, and a doublet for the six equivalent methyl protons at approximately δ 1.3-1.4 ppm.

¹³C NMR Analysis: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the oxygen substituents (C3 and C4) will be the most downfield among the ring carbons, likely in the δ 148-150 ppm range. The other aromatic carbons (C1, C2, C5, C6) will resonate between δ 110 and 132 ppm.

Benzylic Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected at around δ 46-47 ppm.

Alkoxy Carbons: The methoxy carbon should appear around δ 55-56 ppm. For the isopropoxy group, the methine carbon (-OCH) is predicted around δ 70-72 ppm, and the methyl carbons (-CH₃) are expected at approximately δ 21-22 ppm.

Predicted ¹H and ¹³C NMR Data for 4-Isopropoxy-3-methoxybenzyl chloride

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ar-H (C2, C5, C6) | 6.8 – 7.0 | m | 3H | 110 – 132 |

| -CH₂Cl | 4.5 – 4.6 | s | 2H | 46 – 47 |

| -OCH(CH₃)₂ | 4.5 – 4.7 | sept | 1H | 70 – 72 |

| -OCH₃ | 3.8 – 3.9 | s | 3H | 55 – 56 |

| -OCH(CH₃)₂ | 1.3 – 1.4 | d | 6H | 21 – 22 |

| Ar-C (C1) | - | - | - | ~131 |

| Ar-C (C3, C4) | - | - | - | 148 – 150 |

To confirm the assignments made from 1D NMR and to establish the exact connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a correlation between the methine proton of the isopropoxy group and its corresponding methyl protons. It would also confirm the coupling between adjacent aromatic protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is crucial for definitively assigning the ¹³C signals for all protonated carbons, such as the -CH₂Cl group, the methoxy and isopropoxy groups, and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to mapping the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Expected key correlations for this compound would include:

The benzylic protons (-CH₂) correlating to the aromatic carbons C1, C2, and C6.

The methoxy protons (-OCH₃) correlating to the C3 carbon.

The isopropoxy methine proton (-OCH) correlating to the C4 carbon. These correlations would unambiguously confirm the 1,3,4-substitution pattern of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not just through bonds. A NOESY spectrum could show spatial proximity between the methoxy protons and the aromatic proton at C2, and between the isopropoxy protons and the aromatic proton at C5, further confirming the regiochemistry.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₅ClO₂), the exact mass can be calculated and compared to an experimental value to confirm the molecular formula.

Calculated Exact Masses for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₁₁H₁₅³⁵ClO₂]⁺ | 214.0755 |

| [M+H]⁺ | [C₁₁H₁₆³⁵ClO₂]⁺ | 215.0833 |

| [M+Na]⁺ | [C₁₁H₁₅³⁵ClNaO₂]⁺ | 237.0629 |

Note: Calculations are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ²³Na).

In MS/MS analysis, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions, which helps to elucidate the structure. The primary fragmentation pathway for a benzyl (B1604629) chloride is the loss of the chlorine radical to form a stable benzyl cation.

Key predicted fragmentation pathways include:

Loss of Chlorine: The most prominent fragmentation would be the loss of the chlorine atom (Cl•), leading to the formation of the 4-isopropoxy-3-methoxybenzyl cation.

Loss of Isopropyl Group: Fragmentation of the isopropoxy group could occur via loss of a propylene (B89431) molecule (C₃H₆) from the benzyl cation through a McLafferty-type rearrangement, or loss of an isopropyl radical (•C₃H₇).

Loss of Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group is another possible fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted Fragment | Formula | m/z (for ³⁵Cl) | Description |

| [C₁₁H₁₅O₂]⁺ | [C₁₁H₁₅O₂]⁺ | 179.1067 | Molecular ion after loss of Cl• |

| [C₈H₉O₂]⁺ | [C₈H₉O₂]⁺ | 137.0597 | Loss of propylene (C₃H₆) from the [M-Cl]⁺ ion |

| [C₁₀H₁₂ClO₂]⁺ | [C₁₀H₁₂ClO₂]⁺ | 199.0520 | Loss of •CH₃ from the molecular ion |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the following characteristic absorption bands are expected:

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) corresponding to the C-H bonds of the methoxy and isopropoxy groups.

C-H Stretching (Aromatic): Weaker absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) from the C-H bonds on the benzene ring.

C=C Stretching (Aromatic): One to three medium-to-weak absorptions in the 1500-1600 cm⁻¹ region, which are characteristic of the aromatic ring.

C-O Stretching (Ether): Strong, characteristic absorptions in the 1200-1275 cm⁻¹ (for aryl alkyl ethers) and 1000-1150 cm⁻¹ regions. These are often prominent features in the spectrum.

C-Cl Stretching: The absorption for the C-Cl bond in a benzyl chloride is expected in the fingerprint region, typically around 650-800 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 – 3010 | Medium-Weak |

| C-H Stretch | Aliphatic (alkoxy, -CH₂Cl) | 2980 – 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 – 1500 | Medium |

| C-O Stretch | Aryl Ether | 1275 – 1200 | Strong |

| C-O Stretch | Alkyl Ether | 1150 – 1000 | Strong |

| C-Cl Stretch | Alkyl Halide | 800 – 650 | Medium-Strong |

Advanced Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic methods are central to the analysis of this compound, providing the means to separate it from starting materials, byproducts, and degradation products with high resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of this compound. Given its aromatic structure, it is readily detectable by UV-Vis spectrophotometry, making HPLC with a Photodiode Array (PDA) or UV detector a powerful combination for quantitative analysis. semanticscholar.orgresearchgate.net The method is particularly useful for assessing the purity of a synthesized batch and for reaction profiling, where aliquots of a reaction mixture are analyzed over time to track the consumption of reactants and the formation of the product.

In a typical research application, a reverse-phase (RP-HPLC) method would be employed. sielc.comsielc.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. By analyzing the retention time and peak area, researchers can quantify the purity of the target compound. For instance, the presence of unreacted isovanillyl alcohol (a likely precursor) or the formation of the corresponding benzyl alcohol via hydrolysis would be identified as separate peaks with different retention times. The method's linearity, precision, and accuracy can be validated to ensure reliable quantification. semanticscholar.org

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound and Related Compounds This table is a composite based on typical methods for structurally similar aromatic compounds. semanticscholar.orgsielc.comresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) semanticscholar.org |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (acidified with formic or phosphoric acid) sielc.comsielc.com |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~280 nm (based on the absorbance of the substituted benzene ring) semanticscholar.org |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile and semi-volatile compounds. For this compound, GC-MS serves to identify the compound itself and any volatile impurities that may be present, such as residual solvents from synthesis or volatile byproducts. The gas chromatograph separates components of the sample mixture based on their boiling points and interactions with the column's stationary phase. jfda-online.com Subsequently, the mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov

Analysis of benzyl chlorides and related structures is well-established in the literature. nih.govmdpi.com A non-polar capillary column, such as one with a 5% phenylmethylsilicone phase (e.g., HP-5MS), is typically effective for separation. jfda-online.com The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak, as well as characteristic fragment ions corresponding to the loss of the chlorine atom (M-35) and the formation of the stable 4-isopropoxy-3-methoxybenzyl cation. This fragmentation pattern is crucial for confirming the structure of the product and distinguishing it from potential isomers. nih.gov

Table 2: Representative GC-MS Analytical Conditions and Expected Fragmentation Data This table is based on general methods for benzyl chlorides and related aromatic compounds. jfda-online.comnih.gov

| Parameter | Typical Condition / Expected Data |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole) |

| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) jfda-online.com |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) jfda-online.com |

| Inlet Temperature | ~250 °C |

| Oven Program | Initial temp ~100 °C, ramped to ~280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV jfda-online.com |

| Expected Molecular Ion (M+) | m/z 214/216 (in a ~3:1 ratio due to 35Cl/37Cl isotopes) |

| Major Fragment Ion | m/z 179 [M-Cl]+ (4-isopropoxy-3-methoxybenzyl cation) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and conformation, which is invaluable for confirming the absolute structure of a new compound.

However, the application of single-crystal X-ray diffraction is contingent on the ability to grow a high-quality, single crystal of the substance. For this compound, there are no reported crystal structures in the current scientific literature. This is likely because the compound, similar to related methoxybenzyl chlorides, is a liquid or a very low-melting-point solid at or near room temperature, which makes the process of growing suitable crystals for analysis exceptionally challenging. sigmaaldrich.comsigmaaldrich.com If the compound were to be crystallized, likely at very low temperatures, the analysis would yield precise coordinates for each atom, confirming the substitution pattern on the aromatic ring and the geometry of the chloromethyl group.

Emerging Research Avenues and Future Outlook

Discovery of Novel Reactivity Modes and Unexplored Chemical Transformations for 4-Isopropoxy-3-methoxybenzyl Chloride

The benzyl (B1604629) chloride moiety is a cornerstone of organic synthesis, yet new methods are constantly being developed to enhance its utility. Future research on this compound will likely focus on leveraging modern catalytic systems to forge novel chemical bonds and create complex molecular architectures under mild conditions.

Photoredox and Metallaphotoredox Catalysis: Visible-light-mediated catalysis has revolutionized the formation of carbon-carbon bonds. For benzyl chlorides, cooperative catalysis involving photoredox catalysts and transition metals like zirconocene (B1252598) or nickel has enabled previously challenging transformations. acs.orgchemrxiv.org One such reaction is the reductive homocoupling to form bibenzyl structures, which are prevalent in natural products. chemrxiv.org Another avenue is the cross-electrophile coupling with aryl halides to generate diarylmethanes. acs.org Applying these methods to this compound could yield novel, functionalized bibenzyls and diarylmethanes with unique electronic and steric properties conferred by the isopropoxy and methoxy (B1213986) groups.

Nickel-Catalyzed Cross-Coupling and C–O Activation: Nickel catalysis has emerged as a powerful tool for activating traditionally robust bonds. Research has demonstrated the nickel-catalyzed cross-coupling of benzyl chlorides with a variety of partners, including vinyl bromides to create enantioenriched products. acs.org Furthermore, nickel catalysts are proficient at activating C–O bonds, such as those in benzylic ethers and esters. nih.govrsc.orgrsc.orgnih.gov This opens up the possibility of using 4-Isopropoxy-3-methoxybenzyl alcohol derivatives in novel coupling reactions, expanding the synthetic toolbox beyond the chloride. rsc.orgnih.gov

Direct C–H Functionalization: Emerging strategies aim to bypass the need for pre-halogenated starting materials altogether. Photoredox-catalyzed methods that achieve direct functionalization of benzylic C–H bonds, for instance, through the generation of carbocation intermediates, can be used to form C–N bonds with azoles. nih.gov Developing similar C–H activation protocols starting from 4-isopropoxy-3-methoxytoluene would provide a more atom-economical route to compounds currently accessed through the benzyl chloride.

Table 1: Examples of Emerging Catalytic Transformations for Benzyl Chlorides

| Transformation Type | Catalytic System | Key Features | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Reductive Homocoupling | Zirconocene / Photoredox | Mild conditions; tolerant of various functional groups. | 1,2-Bis(4-isopropoxy-3-methoxyphenyl)ethane | acs.orgchemrxiv.org |

| Asymmetric Reductive Cross-Coupling | NiCl₂(dme) / Chiral Ligand | Forms enantioenriched tertiary allylic stereocenters. | Chiral allylated arenes | acs.org |

| Cross-Electrophile Coupling | Iron Carbonyl [Fe(CO)₅] | Couples benzyl halides with disulfides without an external reductant. | 4-Isopropoxy-3-methoxybenzyl thioethers | nih.govacs.org |

| Benzylic C-O Borylation | Nickel / Specialized Ligand | Converts benzylic C-O bonds to C-B bonds. | 4-Isopropoxy-3-methoxybenzyl boronic esters | nih.gov |

Development of Sustainable Synthesis Approaches (e.g., Biocatalysis, Photocatalysis, Electrocatalysis)

The push towards "green chemistry" is a major driver of innovation. Future work will undoubtedly focus on developing more environmentally benign and efficient methods for synthesizing and utilizing this compound and its precursors.

Photocatalysis: As mentioned, photocatalysis is a key technology for activating benzyl derivatives. Beyond C-C bond formation, photocatalysis can be used for the synthesis itself. For example, the combination of N-chlorosuccinimide (a safe chlorine source) and an organic photocatalyst enables the direct chlorination of benzylic C-H bonds under visible light. organic-chemistry.org This avoids the use of harsh chlorinating agents like thionyl chloride and could be applied to 4-isopropoxy-3-methoxytoluene.

Electrocatalysis: Electrochemical methods provide a powerful way to drive redox reactions without stoichiometric chemical oxidants or reductants. The electrocatalytic oxidation of benzyl alcohols to aldehydes has been demonstrated using 3D-printed electrodes containing polyoxometalates. nih.gov This technology could be adapted for the controlled synthesis of the corresponding aldehyde from 4-isopropoxy-3-methoxybenzyl alcohol, a key intermediate in many synthetic pathways. The development of electrocatalytic C-O bond cleavage or C-Cl bond formation would represent a significant sustainable advance.

Integration into Automated Synthesis Platforms and Flow Chemistry Setups

The automation of chemical synthesis is accelerating drug discovery and materials development. The reactive nature of this compound makes it an ideal candidate for integration into automated and continuous-flow systems, which offer enhanced safety, reproducibility, and scalability.

Flow Chemistry: Continuous flow reactors are particularly well-suited for handling reactive intermediates. The precise control over temperature, pressure, and reaction time minimizes the formation of byproducts and allows for the safe generation and immediate use of compounds like benzyl chlorides. Protocols for the continuous flow synthesis of organic azides from benzyl halides and the preparation of benzylic organometallics have been successfully developed. acs.orgnih.gov A multi-step flow system could be envisioned where 4-isopropoxy-3-methoxytoluene is first photochlorinated and the resulting benzyl chloride is immediately reacted downstream with a nucleophile, all within a closed and automated setup.

Automated Synthesis Platforms: The development of cartridge-based automated synthesizers is making complex, multi-step synthesis accessible to a broader range of researchers. youtube.comsynplechem.com These platforms use pre-packaged reagent cartridges to perform a specific chemical transformation, followed by automated purification. A cartridge designed for benzylation reactions could utilize this compound to modify a library of substrates (alcohols, amines, thiols) with minimal manual intervention. This would dramatically accelerate the exploration of its utility in creating new chemical entities. synplechem.com Recently, automated electrochemical flow platforms have also been designed to accelerate library synthesis and reaction optimization. chemrxiv.org

Table 2: Potential Parameters for Flow Synthesis of this compound Derivatives

| Process Step | Reactor Type | Typical Reagents | Temperature | Residence Time | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Photochlorination | PFA Tubing / Microreactor | Substrate, N-Chlorosuccinimide, Photocatalyst | Room Temp. | 5-30 min | Safe handling of chlorine source; high efficiency. | organic-chemistry.org |

| Organometallic Formation | Packed-Bed / Tube Reactor | Benzyl Chloride, Zn dust, LiCl | 25 °C | < 5 min | Rapid generation of reactive nucleophile without side reactions. | acs.org |

| Nucleophilic Substitution | Heated Coil Reactor | Benzyl Chloride, Nucleophile (e.g., NaN₃) | Room Temp. - 100 °C | < 1 min - 15 min | Minimized exposure to hazardous reagents; high throughput. | acs.org |

Exploration of its Role in New Contexts within Advanced Materials Science and Chemical Biology (excluding clinical applications)

The unique 3,4-dialkoxy substitution pattern of this compound makes it an attractive building block for creating functional molecules and materials.

Advanced Materials Science: The veratryl group (3,4-dimethoxybenzyl) is the monomer unit for cyclotriveratrylene (B73569) (CTV), a bowl-shaped macrocycle used extensively in host-guest chemistry. wikipedia.org CTVs can form complexes with fullerenes, act as scaffolds for liquid crystals, and be incorporated into polymers and gels. wikipedia.orgrsc.org By using 4-isopropoxy-3-methoxybenzyl alcohol (the precursor to the chloride) in an acid-catalyzed cyclization, novel, asymmetric CTV analogues could be synthesized. The introduction of the isopropoxy group would modify the shape, solubility, and binding properties of the CTV cavity, potentially leading to new sensor materials or separation agents. rsc.orgtandfonline.com Furthermore, dendritic benzyl chlorides are used as building blocks for creating dendritic polymers, and this compound could be used to synthesize novel poly(benzyl ether) dendrimers with a functionalized periphery. researchgate.net

Chemical Biology: In chemical biology, small molecules are used as "chemical probes" to study the function of proteins and biological pathways. The 4-isopropoxy-3-methoxybenzyl group could serve as a versatile scaffold or a key recognition element in the design of such probes. Its specific electronic and steric profile could be tuned for selective binding to a protein target. For example, it could be incorporated into ligands designed to probe the active sites of enzymes, such as the lignin (B12514952) peroxidases that naturally process veratryl alcohol. nih.gov The benzyl chloride functionality allows for its straightforward covalent attachment to other molecular fragments to build more complex probes or to link it to reporter tags for biological assays.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Isopropoxy-3-methoxybenzyl chloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves introducing the isopropoxy and methoxy groups onto a benzyl chloride precursor via nucleophilic substitution or Friedel-Crafts alkylation. For example, chlorination of 4-isopropoxy-3-methoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is common. Reaction optimization should include temperature control (0–5°C to prevent side reactions) and inert atmosphere (N₂/Ar) to avoid hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, isopropoxy split into a septet for the CH group).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z ~228.07 for C₁₁H₁₅ClO₂⁺).

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of vapors.

- Storage : Store in airtight containers under nitrogen, away from moisture and heat (recommended ≤4°C).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and methoxy groups influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The methoxy group (electron-donating) activates the benzyl chloride toward nucleophilic attack at the ortho/para positions, while the bulky isopropoxy group introduces steric hindrance, slowing reactions at the meta position. Kinetic studies using varying nucleophiles (e.g., amines vs. thiols) under controlled pH and solvent polarity (DMF vs. THF) can quantify these effects .

Q. How can researchers resolve contradictions in reported stability data for this compound under different storage conditions?

- Methodological Answer : Stability discrepancies often arise from impurities (e.g., residual alcohols or moisture). Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis identify decomposition products (e.g., benzyl alcohol derivatives). Use Karl Fischer titration to correlate moisture content with hydrolysis rates .

Q. What mechanistic pathways explain unexpected byproducts during the synthesis of this compound?

- Methodological Answer : Byproducts like 4-isopropoxy-3-methoxybenzyl alcohol (from incomplete chlorination) or dimerized ethers (via SN2 displacement) may form. Isotopic labeling (e.g., D₂O quenching) and LC-MS/MS can trace reaction intermediates. Optimizing stoichiometric ratios of chlorinating agents (e.g., SOCl₂:alcohol = 2:1) minimizes side reactions .

Data Contradiction Analysis

Q. Why do studies report varying yields for this compound when using PCl₅ vs. SOCl₂?

- Methodological Answer : SOCl₂ typically provides higher yields (>80%) due to its dual role as a solvent and reagent, whereas PCl₅ may generate HCl gas, leading to partial protonation of the alkoxide intermediate and reduced efficiency. Controlled addition rates (1–2 mL/min) and solvent choice (e.g., dichloromethane vs. toluene) further influence yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.